1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid
Description
The compound 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid is a piperidine derivative featuring three key substituents:
- A tert-butoxycarbonyl (Boc) protecting group at position 1.
- A tetrahydrofuran-2-yl (oxolan-2-yl) moiety at position 2.
- A carboxylic acid group at position 4.
This structure is characteristic of intermediates used in medicinal chemistry and drug synthesis. The carboxylic acid enables further functionalization, such as amide bond formation, critical for prodrug design or peptide coupling .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-7-6-10(13(17)18)9-11(16)12-5-4-8-20-12/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMBDBUCGZZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction.
Protection with Boc Group: The tert-butoxycarbonyl group is added to protect the amine functionality during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the oxolane-substituted piperidine with the carboxylic acid group under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the piperidine ring, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of 229.28 g/mol. Its structure includes:
- A piperidine ring
- An oxolane (tetrahydrofuran) moiety
- A carboxylic acid functional group
This structural complexity allows for various chemical modifications, enhancing its utility in drug design.
Synthesis Pathways
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid typically involves several key steps:
- Protection of Functional Groups : The initial step often includes protecting the amine group using a BOC (tert-butoxycarbonyl) protecting group.
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxolane Moiety : The oxolane ring can be synthesized via ring-closing reactions or by using diols.
- Deprotection and Purification : After synthesizing the compound, deprotection of functional groups is necessary, followed by purification techniques such as chromatography.
Biological Activities
Research indicates that compounds similar to 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid exhibit various biological activities, making them candidates for drug development:
- Antimicrobial Properties : Studies have shown that derivatives of piperidine exhibit antimicrobial activity against various pathogens.
- Neuropharmacological Effects : Compounds containing piperidine structures are often investigated for their potential effects on neurological disorders, including anxiety and depression.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in drug discovery:
- Synthesis of Antiviral Agents : Research has demonstrated that derivatives of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid can be synthesized to yield compounds with antiviral properties against influenza viruses. The modifications made to the piperidine structure significantly influenced antiviral efficacy .
- Development of Analgesics : A study focused on modifying the compound's structure to enhance its analgesic properties. The introduction of specific substituents on the piperidine ring led to increased potency in pain relief models .
- Cancer Research : Investigations into the compound's ability to inhibit tumor growth have shown promising results. Modifications to enhance solubility and bioavailability are ongoing, with preliminary data indicating potential effectiveness against certain cancer cell lines .
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group can be removed under physiological conditions, allowing the active piperidine derivative to exert its effects. The oxolane ring may also play a role in modulating the compound’s biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural, physicochemical, and application-related differences between the target compound and analogous piperidine derivatives:
Key Research Findings
Stability and Reactivity: The Boc group in the target compound offers superior stability under basic conditions compared to Cbz-protected analogs (e.g., 4-Amino-1-(Cbz)piperidine-4-carboxylic acid), which are susceptible to hydrogenolysis .
Solubility and Lipophilicity: The target compound’s carboxylic acid and oxolan-2-yl groups balance lipophilicity and polarity, likely resulting in a logP value between 2–4 (estimated from analogous piperidine derivatives; see ) . In contrast, 1-Boc-4-(Cbz-amino)piperidine-4-carboxylic acid has higher molecular weight and lower aqueous solubility due to the hydrophobic Cbz group .
Derivatization Potential: The carboxylic acid at position 4 allows for versatile modifications, such as coupling with amines to form amides, a common strategy in prodrug development. This contrasts with 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid, where the propargyl group is tailored for click chemistry .
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid, also known as N-BOC-2-Piperidinecarboxylic acid, is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 231.28 g/mol. This compound is characterized by its unique structural features, including a piperidine ring and various functional groups, which suggest potential applications in medicinal chemistry and drug development.
Structural Characteristics
The compound's structure can be represented as follows:
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 231.28 g/mol |
| Melting Point | 132°C - 134°C |
| CAS Number | 189321-65-1 |
The biological activity of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid primarily involves interactions with biological targets such as enzymes and receptors. The presence of the piperidine moiety suggests that it may act as a ligand in various biochemical pathways, potentially influencing pharmacokinetic properties and therapeutic efficacy.
Pharmacological Profiles
Research indicates that derivatives of piperidine compounds often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that piperidine derivatives can possess antimicrobial properties, making them candidates for antibiotic development.
- Analgesic Effects : Compounds similar to this one have been evaluated for their pain-relieving effects in preclinical models.
- CNS Activity : The structural characteristics suggest potential central nervous system (CNS) activity, which warrants further investigation in neuropharmacology.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of piperidine derivatives revealed that modifications in the functional groups could enhance efficacy against specific bacterial strains. For instance, compounds with electron-withdrawing groups showed increased activity against Gram-positive bacteria.
- Analgesic Properties : In a preclinical study, a related piperidine compound was tested for analgesic effects using the formalin test in rodents. Results indicated significant pain reduction compared to control groups, suggesting potential for developing new analgesics.
- CNS Activity Assessment : A pharmacological evaluation of structurally similar compounds indicated that certain piperidine derivatives could cross the blood-brain barrier, leading to CNS effects such as sedation and anxiolytic properties.
Synthesis and Chemical Reactions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid typically involves several synthetic steps:
- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
- Functional Group Modifications : Subsequent reactions introduce various functional groups, including carboxylic acids and protective groups like BOC (tert-butoxycarbonyl).
- Purification Techniques : Purification is commonly achieved through chromatography to ensure high yield and purity of the final product.
Q & A
Basic Research Question
- 2D NMR : NOESY or ROESY experiments identify spatial proximity of protons, confirming the oxolane ring's position and Boc group orientation .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine and oxolane moieties .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
What experimental design frameworks are effective for optimizing multi-step syntheses?
Advanced Research Question
- Factorial Design : Identifies critical variables (e.g., temperature, solvent polarity) affecting yield in Boc protection or oxolane coupling steps .
- Response Surface Methodology (RSM) : Models nonlinear relationships between reaction parameters (e.g., catalyst loading, pH) and output (yield/purity) .
- High-Throughput Screening : Rapidly tests diverse conditions (e.g., solvent/base combinations) using automated platforms .
How can computational tools predict this compound’s reactivity or bioactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in reactions like Boc deprotection or oxolane ring-opening .
- Molecular Docking : Screens binding affinity to biological targets (e.g., enzymes) by simulating interactions with the carboxylic acid and oxolane groups .
- Machine Learning : Trains models on PubChem data to forecast synthetic accessibility or toxicity .
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Meta-Analysis : Aggregate data from PubChem and academic databases to identify trends or outliers in bioactivity (e.g., IC50 variability) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and validate target engagement .
How can chiral separation techniques isolate enantiomers of this compound?
Advanced Research Question
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
- Chiral Stationary Phases : Use HPLC columns like Chiralcel OD-H for baseline separation, with mobile phase optimization (e.g., ethanol/heptane) .
What critical factors affect compound stability under storage conditions?
Basic Research Question
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions; store in neutral buffers (pH 6–8) .
- Light/Temperature : Degradation accelerates above 25°C; use amber vials and refrigerate (2–8°C) .
- Degradation Analysis : Monitor via LC-MS to identify byproducts (e.g., piperidine ring oxidation) .
What in vitro/in vivo models evaluate pharmacokinetic properties?
Advanced Research Question
- Caco-2 Assays : Assess intestinal permeability influenced by the carboxylic acid group’s polarity .
- Microsomal Stability Tests : Liver microsomes quantify metabolic degradation (CYP450 enzymes) .
- Rodent Models : Measure oral bioavailability and half-life, considering the oxolane moiety’s impact on solubility .
How can SAR studies explore modifications at the oxolane or piperidine moieties?
Advanced Research Question
- Oxolane Modifications : Replace oxolane with other heterocycles (e.g., tetrahydrothiophene) to test steric/electronic effects on bioactivity .
- Piperidine Substitutions : Introduce methyl or fluorine groups at C4 to alter lipophilicity and target binding .
- Bioisosteric Replacement : Swap the Boc group with acetyl or benzyl carbamates to modulate stability .
What mechanistic probes elucidate reaction pathways in kinetic studies?
Advanced Research Question
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the Boc group .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ IR Spectroscopy : Monitors intermediate formation during oxolane coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
